Ricolinostat - 1316214-52-4

Ricolinostat

Catalog Number: EVT-287961
CAS Number: 1316214-52-4
Molecular Formula: C24H27N5O3
Molecular Weight: 433.50288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ricolinostat is a synthetic, orally bioavailable, small molecule that selectively inhibits HDAC6. [] It is classified as a histone deacetylase inhibitor (HDACi) but distinguishes itself from pan-HDAC inhibitors by its preferential targeting of HDAC6. [, ] This selectivity is crucial in minimizing toxicity associated with broad HDAC inhibition. [, , ] Ricolinostat plays a significant role in scientific research, particularly in oncology, immunology, and neurodegenerative diseases, by modulating protein acetylation and impacting cellular processes like protein degradation, cell cycle progression, and apoptosis. [, , , , , , ]

Molecular Structure Analysis

Structural details of Ricolinostat can be gleaned from research on similar HDAC6 inhibitors, like HPB and ACY-1083. [] X-ray crystal structures of these inhibitors complexed with HDAC6 reveal that bulky phenylhydroxamate groups, likely present in Ricolinostat as well, adopt an unusual monodentate coordination mode with the active site zinc ion. [] This coordination mode, along with interactions of bulky substituents within the active site, contributes to the selective inhibition of HDAC6. []

Chemical Reactions Analysis

Ricolinostat's primary chemical reaction involves binding to the active site zinc ion of HDAC6. [] This interaction is facilitated by the hydroxamate group of Ricolinostat, which acts as a zinc-chelating moiety. [] The binding prevents HDAC6 from catalyzing the deacetylation of its substrates, leading to an increase in the acetylation levels of these proteins. [, , ]

Mechanism of Action

Ricolinostat primarily acts by selectively inhibiting HDAC6. [] HDAC6 is a cytoplasmic deacetylase that regulates the acetylation status of non-histone proteins, including α-tubulin. [] By inhibiting HDAC6, Ricolinostat increases α-tubulin acetylation, disrupting microtubule dynamics and impacting cell cycle progression and apoptosis. [, , , ] This mechanism also disrupts the aggresome pathway, a cellular process that handles misfolded proteins. [, , , ] This disruption can sensitize cancer cells to proteasome inhibitors. [, , ]

Applications
  • Oncology: Ricolinostat has demonstrated potent anti-tumor activity in preclinical models of various cancers, including multiple myeloma, lymphoma, breast cancer, cervical cancer, and uveal melanoma. [, , , , , , , , ] Its efficacy is attributed to its ability to induce cell cycle arrest, apoptosis, and disrupt the aggresome pathway, making it synergistic with proteasome inhibitors. [, , , , ] Clinical trials have investigated its safety and efficacy in combination with established anti-cancer agents like bortezomib, lenalidomide, pomalidomide, and nab-paclitaxel. [, , , , , , , ]
  • Immunology: Research suggests that Ricolinostat can modulate the immune response by impacting the expression of immune checkpoint molecules like PD-L1 and PD-1. [, ] This immunomodulatory activity has potential implications for enhancing cancer immunotherapy strategies. [, ]
  • Neurodegenerative Diseases: Preclinical studies indicate that HDAC6 inhibition with Ricolinostat might offer therapeutic benefits in neurodegenerative diseases. [, ] It has shown protective effects against neurodegeneration and the potential to mitigate taxane-induced peripheral neuropathy. []
Future Directions
  • Biomarker Development: Further research is needed to identify reliable biomarkers to predict response and resistance to Ricolinostat, such as the HDAC6 score based on gene expression profiling. [, , ]
  • Combination Therapies: Exploring rational combinations of Ricolinostat with other targeted therapies like BET inhibitors or agents that exploit the UPR could lead to more effective treatment strategies. [, ]
  • Expanding Applications: Investigating its potential in other disease areas, such as inflammatory diseases and autoimmune disorders, where HDAC6 plays a role, could reveal additional therapeutic applications. []

All-trans retinoic acid (ATRA)

Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring metabolite of vitamin A with diverse biological activities, including cell growth and differentiation. In the context of multiple myeloma, ATRA demonstrated a weaker effect on CD38 upregulation compared to ricolinostat and panobinostat. [] Unlike the other two compounds, ATRA did not exhibit any direct cytotoxic effect against the myeloma cell line MM1.S. []

Relevance: While ATRA also impacts CD38 expression on myeloma cells, its weaker effect and lack of direct cytotoxicity differentiate it from ricolinostat. This further supports the notion that CD38 upregulation might be a class effect of HDAC inhibitors, with ricolinostat showing a stronger effect compared to ATRA. []

Bendamustine

Compound Description: Bendamustine is an alkylating agent used in chemotherapy for various lymphoma types. Preclinical studies demonstrated synergistic anti-proliferative and pro-apoptotic effects when bendamustine was combined with ricolinostat in lymphoma cells. [] This combination exhibited a favorable toxicity profile, demonstrating minimal cytotoxic effects on peripheral blood mononuclear cells from healthy donors compared to those from lymphoma patients. []

Relevance: Bendamustine's synergistic interaction with ricolinostat highlights the potential of combining epigenetic therapies like ricolinostat with conventional chemotherapy agents like bendamustine for improved treatment outcomes in lymphoma. []

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug (IMiD) widely used in multiple myeloma treatment. Preclinical studies show that ricolinostat synergizes with lenalidomide, enhancing the downregulation of critical myeloma proliferation factors like c-Myc, IRF4, and IZF1/3. [] This synergistic activity translates to promising clinical activity in relapsed and relapsed-refractory multiple myeloma patients treated with ricolinostat, lenalidomide, and dexamethasone. [, ] Importantly, unlike non-selective HDAC inhibitors, ricolinostat avoids cereblon downregulation, a key target of lenalidomide, further enhancing their combined efficacy. []

Relevance: The strong synergistic relationship between ricolinostat and lenalidomide, both in preclinical models and clinical trials, highlights the potential of this combination for treating multiple myeloma. [, ] This synergy stems from their complementary mechanisms of action and ricolinostat's ability to avoid interfering with lenalidomide's target, cereblon.

Pomalidomide

Compound Description: Pomalidomide, similar to lenalidomide, is an IMiD used in treating multiple myeloma. Preclinical studies have shown strong synergistic activity between ricolinostat and pomalidomide against multiple myeloma cells. [] This synergy translates into promising clinical results in relapsed-and-refractory myeloma patients treated with the combination, exhibiting favorable tolerability and activity compared to pomalidomide and dexamethasone alone. []

Relevance: The strong synergistic relationship between ricolinostat and pomalidomide, observed both in preclinical models and early clinical data, reinforces the potential of combining selective HDAC6 inhibitors with IMiDs for treating relapsed-and-refractory multiple myeloma. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in multiple myeloma treatment. Preclinical data suggest that the combination of ricolinostat and bortezomib disrupts the aggresome/autophagy pathway, an alternative route for clearing misfolded proteins, leading to enhanced anti-myeloma effects. [] This synergistic interaction translated into clinical activity in relapsed or relapsed and refractory multiple myeloma patients treated with the combination, although diarrhea emerged as a dose-limiting toxicity at higher ricolinostat doses. [, ]

Relevance: The synergistic relationship between ricolinostat and bortezomib in both preclinical models and clinical trials suggests the potential of combining HDAC6 inhibition with proteasome inhibition for treating multiple myeloma. [, ]

Carfilzomib

Compound Description: Carfilzomib, like bortezomib, is a proteasome inhibitor used in treating multiple myeloma. Preclinical studies demonstrate that ricolinostat synergizes with carfilzomib in lymphoma models. [] This synergistic interaction arises from activating cellular stress pathways, increasing DNA damage, promoting G2-M cell cycle arrest, and enhancing mitochondrial injury and apoptosis. []

Relevance: Carfilzomib's synergistic interaction with ricolinostat highlights the potential of combining HDAC6 inhibition with proteasome inhibition, particularly in lymphoma treatment. [] This synergy likely arises from their complementary effects on cellular stress responses and apoptotic pathways.

Topotecan & 9. Etoposide

Compound Description: Topotecan and etoposide are topoisomerase inhibitors, a class of chemotherapy drugs that interfere with DNA replication. In cervical cancer cells, ricolinostat significantly enhanced the antiproliferative activity of both topotecan and etoposide in a concentration-dependent manner. []

Relevance: The synergistic interaction of ricolinostat with topotecan and etoposide suggests its potential as an adjunct therapy to enhance the efficacy of topoisomerase inhibitors in treating cervical cancer. []

Nab-paclitaxel

Compound Description: Nab-paclitaxel is an albumin-bound formulation of the chemotherapy drug paclitaxel, used to treat various cancers, including breast cancer. Preclinical studies have shown synergistic activity between ricolinostat and nab-paclitaxel, possibly due to their combined effects on microtubule stabilization. [] This combination was further explored in a phase Ib clinical trial in patients with metastatic breast cancer, demonstrating safety and tolerability. [, ] While the maximum tolerated dose was not reached, the combination showed promising clinical activity, with the majority of patients achieving stable disease and some exhibiting partial response. [] Notably, patients with high HDAC6 scores, determined by a computational algorithm based on mRNA expression profiling, showed significantly improved progression-free survival compared to those with low HDAC6 scores. []

Relevance: The synergistic preclinical activity and promising clinical results observed with the combination of ricolinostat and nab-paclitaxel, particularly in patients with high HDAC6 scores, support further investigation of this combination for treating breast cancer. [, , ]

ML329

Compound Description: ML329 is a small molecule inhibitor of the microphthalmia-associated transcription factor (MITF). [] Like ricolinostat, ML329 significantly reduced the survival and viability of metastatic uveal melanoma (MUM) cells both in vitro and in vivo. []

Relevance: The shared anti-cancer effects of ricolinostat and ML329 in MUM models suggest a potential link between HDAC6 inhibition and attenuation of the MITF signaling pathway as a therapeutic strategy for MUM. []

Properties

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.50288

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.